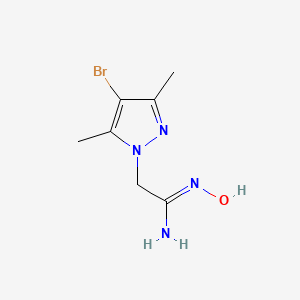![molecular formula C16H10FN9O2 B14929521 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929521.png)
7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a 4-fluorophenyl group and a 3-nitro-1H-pyrazol-1-ylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactionsCommon reagents used in these reactions include various halogenated compounds, nitrating agents, and catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Compared to similar compounds, 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl and nitropyrazolylmethyl groups contribute to its versatility in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H10FN9O2 |
|---|---|
Molecular Weight |
379.31 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-4-[(3-nitropyrazol-1-yl)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H10FN9O2/c17-10-1-3-11(4-2-10)25-15-12(7-19-25)16-20-13(21-24(16)9-18-15)8-23-6-5-14(22-23)26(27)28/h1-7,9H,8H2 |
InChI Key |
OTAIRAZBNYJKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C=CC(=N5)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929449.png)
![N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B14929453.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
![N-(1,3-benzothiazol-2-yl)-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B14929468.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14929473.png)
![4-(5-benzylthiophen-2-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14929478.png)
![1-ethyl-N-phenyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B14929486.png)

![N-[6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14929497.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929507.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide](/img/structure/B14929528.png)
![Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14929529.png)
![11-methyl-4-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929536.png)
